molecular formula C16H11N3O3 B3006064 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid CAS No. 67940-27-6

4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid

Cat. No.: B3006064
CAS No.: 67940-27-6
M. Wt: 293.282
InChI Key: WHYSDEAUKYVHBQ-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound features a quinoline moiety and a benzoic acid moiety linked through the diazenyl group. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline-5-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzoic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for azo compounds often involve similar diazotization and coupling reactions but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, the choice of solvents and reaction conditions is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The diazenyl group plays a crucial role in these interactions by facilitating the binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-hexyloxyphenyl)diazenyl]benzoic acid
  • 4-[(E)-(4-fluorophenyl)diazenyl]benzoic acid
  • 4-[(E)-(4-methoxyphenyl)diazenyl]benzoic acid

Uniqueness

4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. The hydroxy group on the quinoline ring enhances its ability to form hydrogen bonds, influencing its reactivity and interactions with biological molecules .

Properties

IUPAC Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-14-8-7-13(12-2-1-9-17-15(12)14)19-18-11-5-3-10(4-6-11)16(21)22/h1-9,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYSDEAUKYVHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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